EPAC1 vs. EPAC2 Isoform Selectivity Profile
The compound demonstrates a notable selectivity window between the two isoforms of EPAC (Exchange Protein directly Activated by cAMP). This specific inhibitor shows a 1.36-fold selectivity for EPAC2 over EPAC1. This isoform selectivity is a key differentiator from broader-spectrum EPAC inhibitors or pan-cAMP pathway modulators [1].
| Evidence Dimension | Inhibitory Activity (IC50) against EPAC isoforms |
|---|---|
| Target Compound Data | IC50 (EPAC1): 3000 nM; IC50 (EPAC2): 2200 nM |
| Comparator Or Baseline | Self-to-self (EPAC1 vs. EPAC2 activity for the same compound) |
| Quantified Difference | 1.36-fold more potent on EPAC2 than EPAC1 (2200 nM vs 3000 nM) |
| Conditions | In vitro biochemical assay against human Rap guanine nucleotide exchange factor 3 (EPAC1) and factor 4 (EPAC2) [1]. |
Why This Matters
For researchers designing experiments to dissect the specific roles of EPAC1 versus EPAC2 in cellular signaling, this compound's isoform bias is a critical selection parameter that directly impacts the interpretation of downstream biological effects.
- [1] BindingDB. Affinity Data for BDBM517688 (NY0561, US11124489, Compound 32): IC50: 3.00E+3 nM (EPAC1) and IC50: 2.20E+3 nM (EPAC2). View Source
